N-(4-methylbenzyl)-2-pyrazinamine
Description
N-(4-methylbenzyl)-2-pyrazinamine (C₁₂H₁₃N₃, molecular weight: 199.25 g/mol) is a pyrazine derivative featuring a 4-methylbenzyl group attached to the pyrazinamine core. This compound is structurally characterized by a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with an amine group at position 2, which is further functionalized with a 4-methylbenzyl moiety . Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous methods in the synthesis of pyrrolidine derivatives (e.g., (Z)-3-benzylidene-4-methyl-1-(4-methylbenzyl)pyrrolidine) using N-(4-methylbenzyl) intermediates .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-2-4-11(5-3-10)8-15-12-9-13-6-7-14-12/h2-7,9H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMLUGQJZJJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methylbenzyl)-2-pyrazinamine typically begins with 4-methylbenzylamine and 2-chloropyrazine.
Reaction Conditions: The reaction involves nucleophilic substitution, where 4-methylbenzylamine reacts with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylbenzyl)-2-pyrazinamine can undergo oxidation reactions, typically forming N-(4-methylbenzyl)-2-pyrazinecarboxamide.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the pyrazine ring or the benzyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: N-(4-methylbenzyl)-2-pyrazinecarboxamide.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-methylbenzyl)-2-pyrazinamine can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine:
Drug Development: It is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
Mechanism:
Molecular Targets: N-(4-methylbenzyl)-2-pyrazinamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- For example, in cholinesterase inhibitors, 4-methylbenzyl-substituted analogues demonstrated 15.4-fold better BChE inhibition compared to controls, suggesting a critical role in target binding .
- Heterocyclic Core : Pyrazine (as in the target compound) offers a smaller aromatic system compared to pyrimidine (e.g., ) or piperazine (e.g., ), which may influence electronic properties and metabolic stability.
Key Findings :
- For instance, 4-methylbenzyl-substituted BChE inhibitors (IC₅₀: 0.092 µM) outperform donepezil, a standard Alzheimer’s drug, by 15.4-fold .
- The fungicidal activity of 4-methylbenzyloxy-pyrimidine derivatives () suggests that the target compound’s pyrazine core could be optimized for similar applications by modifying substituents.
Biological Activity
N-(4-methylbenzyl)-2-pyrazinamine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
This compound is a derivative of pyrazine, characterized by the presence of a 4-methylbenzyl group attached to the pyrazinamine backbone. The synthesis typically involves methods such as nucleophilic substitution or amide bond formation, which are common in the preparation of pyrazine derivatives. Recent studies have focused on modifying the pyrazine structure to enhance biological efficacy while maintaining low toxicity profiles.
The biological activity of this compound has been evaluated primarily for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound exhibits mechanisms similar to those of pyrazinamide, a well-known antitubercular agent. It is believed that the compound may disrupt mycobacterial cell wall synthesis and inhibit fatty acid synthase I (FAS I), leading to impaired cell viability.
Efficacy Data
In studies evaluating antimicrobial efficacy, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents. For instance, in a study by Servusova et al., derivatives with similar structures showed MIC values ranging from 6 to 42 µM against Mycobacterium tuberculosis H37Rv, with the most active derivative achieving an MIC of 6 µM .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 6 | Mycobacterium tuberculosis |
| Pyrazinamide | 3 | Mycobacterium tuberculosis |
| Isoniazid | 3 | Mycobacterium tuberculosis |
Cytotoxicity Studies
Cytotoxicity assessments have indicated that this compound exhibits low toxicity towards human liver cells (HepG2), with an IC50 value greater than 250 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anticancer Activity
Beyond its antimicrobial properties, this compound has been explored for anticancer activity. Pyrazine derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated significant activity against human cancer cell lines, including breast and pancreatic cancer cells .
Case Studies and Research Findings
- Antitubercular Activity : In a comparative study, derivatives similar to this compound were evaluated for their antitubercular effects. The study found that modifications at the benzyl position could enhance activity without compromising safety .
- Anticancer Potential : Research conducted on pyrazine hybrids revealed that certain modifications could lead to increased cytotoxicity against cancer cells while retaining low toxicity in normal cells. This highlights the potential for developing targeted therapies using derivatives like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
